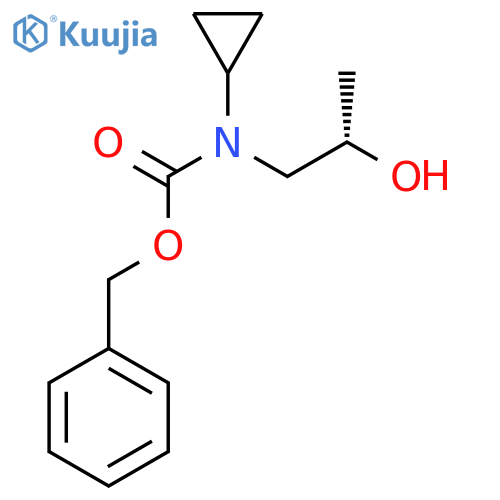

Cas no 2679926-40-8 (benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate)

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28278490

- 2679926-40-8

- benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate

- benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate

-

- インチ: 1S/C14H19NO3/c1-11(16)9-15(13-7-8-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-/m0/s1

- InChIKey: CGFPDHGQOVPBFF-NSHDSACASA-N

- SMILES: O(CC1C=CC=CC=1)C(N(C[C@H](C)O)C1CC1)=O

計算された属性

- 精确分子量: 249.13649347g/mol

- 同位素质量: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 18

- 回転可能化学結合数: 6

- 複雑さ: 272

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- XLogP3: 1.9

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278490-0.1g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28278490-1.0g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28278490-0.05g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28278490-5g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 5g |

$2443.0 | 2023-09-09 | ||

| Enamine | EN300-28278490-2.5g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28278490-0.25g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28278490-5.0g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28278490-0.5g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28278490-10.0g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28278490-1g |

benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate |

2679926-40-8 | 1g |

$842.0 | 2023-09-09 |

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate 関連文献

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamateに関する追加情報

Introduction to Compound CAS No. 2679926-40-8: Benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate

Benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate (CAS No. 2679926-40-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a cyclopropyl moiety, and a chiral 2-hydroxypropyl unit. These structural elements contribute to its potential therapeutic applications and biological activities.

The benzyl group in benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate is a common functional group in organic chemistry, known for its aromatic properties and ability to enhance the lipophilicity of molecules. This feature is particularly important in drug design, as it can influence the compound's ability to cross biological membranes and reach its target site of action. The cyclopropyl moiety, on the other hand, is a three-membered cyclic alkane that introduces significant steric constraints and can modulate the conformational flexibility of the molecule. This can have profound effects on the compound's pharmacokinetic and pharmacodynamic properties.

The chiral 2-hydroxypropyl unit in benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate is a key structural element that imparts chirality to the molecule. Chirality is a critical aspect of drug design, as enantiomers can exhibit different biological activities and pharmacological profiles. The presence of this chiral center allows for the synthesis of enantiomerically pure forms of the compound, which can be crucial for optimizing therapeutic efficacy and minimizing side effects.

Recent studies have explored the potential applications of benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate in various therapeutic areas. One notable area of research is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, preliminary studies have shown that this compound can effectively inhibit the activity of certain proteases, which are implicated in conditions such as cancer and neurodegenerative diseases. The ability to selectively target these enzymes makes benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate a promising candidate for further development as a therapeutic agent.

In addition to its enzymatic inhibition properties, benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in many diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have demonstrated that this compound can modulate key inflammatory pathways, such as the NF-κB signaling pathway, thereby reducing inflammation and associated tissue damage.

The pharmacokinetic properties of benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature allows it to readily cross cell membranes, while its hydrophilic components ensure sufficient solubility in biological fluids. These properties are essential for achieving optimal bioavailability and therapeutic effect.

Clinical trials are currently underway to evaluate the safety and efficacy of benzyl N-cyclopropyl-N-(2S)-2-hydroxypropilcarbamate in various disease models. Early results from these trials have been promising, with the compound demonstrating good tolerability and significant therapeutic benefits in preclinical studies. However, further research is needed to fully understand its mechanisms of action and potential side effects.

In conclusion, benzyl N-cyclopropyl-N-(2S)-2-hydroxypropilcarbamate (CAS No. 2679926-40-8) represents an exciting advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its potential applications and mechanisms of action, paving the way for future breakthroughs in drug discovery and development.

2679926-40-8 (benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate) Related Products

- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)

- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)

- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)

- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)